molecular formula C12H9N5O2 B5740821 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide

Cat. No. B5740821
M. Wt: 255.23 g/mol
InChI Key: FENKWMQFUACZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide (PDTO) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized through various methods and has been evaluated for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cell wall biosynthesis in bacteria and fungi. In cancer cells, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects:
7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In cancer cells, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to induce apoptosis and inhibit cell proliferation. Additionally, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has several advantages for use in lab experiments. It is easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. Additionally, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been shown to be stable under various conditions. However, there are also limitations to its use in lab experiments. 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has not been extensively evaluated for its toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. One area of research could focus on optimizing the synthesis method to achieve higher yields of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. Additionally, further research could be conducted to evaluate the toxicity of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide and its potential use in vivo. Another area of research could focus on the development of new antibiotics and anticancer agents based on the structure of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide. Finally, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide could be further evaluated for its potential use as a fluorescent probe for the detection of metal ions.
In conclusion, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide is a heterocyclic compound that has potential applications in scientific research. It has been synthesized through various methods and has been evaluated for its antibacterial, antifungal, and anticancer properties. Further research is needed to optimize its synthesis, evaluate its toxicity, and explore its potential use as a fluorescent probe.

Synthesis Methods

7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide can be synthesized through various methods, including the reaction of 5-phenyl-1,2,4-triazole-3-thiol with 2-bromo-4-nitrophenol followed by reduction with zinc dust. Another method involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with 2-bromo-4-nitrophenol followed by reduction with sodium dithionite. These methods have been optimized to achieve high yields of 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide.

Scientific Research Applications

7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been evaluated for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has also been evaluated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide has been evaluated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

6-oxido-7-phenyl-4,5-dihydrotriazolo[4,5-e][2,1,3]benzoxadiazol-6-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-17-10-7-6-9-11(15-19-14-9)12(10)13-16(17)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENKWMQFUACZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=[N+](N(N=C2C3=NON=C31)C4=CC=CC=C4)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5256260

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